2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a thiazolopyridine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of thiourea, acetone, and various bromides under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The thiazolopyridine moiety makes it a candidate for use in organic electronics and semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanylbenzothiazole: Known for its antimicrobial properties.
Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.
4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline: Exhibits antifungal and antibacterial activities.
Uniqueness
2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is unique due to its combination of a benzylsulfanyl group and a thiazolopyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3OS2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3OS2/c1-15-17(21-25-19-11-6-12-23-22(19)28-21)9-5-10-18(15)24-20(26)14-27-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
KXLDUFSEAGCFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CSCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.